molecular formula C20H22BrNO4 B14020415 N-(4-bromophenyl)-4-(2,5-diethoxyphenyl)-4-oxobutanamide CAS No. 7500-11-0

N-(4-bromophenyl)-4-(2,5-diethoxyphenyl)-4-oxobutanamide

Cat. No.: B14020415
CAS No.: 7500-11-0
M. Wt: 420.3 g/mol
InChI Key: QFLBYICJQXUNCV-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-(2,5-diethoxyphenyl)-4-oxobutanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a bromophenyl group and a diethoxyphenyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-(2,5-diethoxyphenyl)-4-oxobutanamide typically involves a multi-step process. One common method is the acylation of 4-bromophenylamine with 4-(2,5-diethoxyphenyl)-4-oxobutanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-(2,5-diethoxyphenyl)-4-oxobutanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N-(4-bromophenyl)-4-(2,5-diethoxyphenyl)-4-oxobutanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-(2,5-diethoxyphenyl)-4-oxobutanamide involves its interaction with specific molecular targets. The bromophenyl and diethoxyphenyl groups can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-(2,5-diethoxyphenyl)-4-oxobutanamide
  • N-(4-fluorophenyl)-4-(2,5-diethoxyphenyl)-4-oxobutanamide
  • N-(4-methylphenyl)-4-(2,5-diethoxyphenyl)-4-oxobutanamide

Uniqueness

N-(4-bromophenyl)-4-(2,5-diethoxyphenyl)-4-oxobutanamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which is not possible with other substituents like chlorine or fluorine. This unique feature can lead to distinct interactions with molecular targets and potentially different pharmacological profiles.

Properties

CAS No.

7500-11-0

Molecular Formula

C20H22BrNO4

Molecular Weight

420.3 g/mol

IUPAC Name

N-(4-bromophenyl)-4-(2,5-diethoxyphenyl)-4-oxobutanamide

InChI

InChI=1S/C20H22BrNO4/c1-3-25-16-9-11-19(26-4-2)17(13-16)18(23)10-12-20(24)22-15-7-5-14(21)6-8-15/h5-9,11,13H,3-4,10,12H2,1-2H3,(H,22,24)

InChI Key

QFLBYICJQXUNCV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)C(=O)CCC(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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